1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4010854
CAS Number:
Molecular Formula: C27H30ClNO4
Molecular Weight: 468.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through various methods, with the Pictet-Spengler reaction and the Bischler-Napieralski reaction being among the most common. [] These reactions typically involve the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. [] Other methods include the Pomeranz-Fritsch reaction and various modifications of these classical approaches. [, , ]

Molecular Structure Analysis

The 1,2,3,4-tetrahydroisoquinoline core structure consists of a benzene ring fused to a partially saturated six-membered heterocycle containing a nitrogen atom. The presence of stereocenters at the 1 and 3 positions allows for the existence of various stereoisomers, which can significantly influence biological activity. [, , , ] X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate the three-dimensional structures and conformational preferences of these compounds. [, , , , , , ]

Mechanism of Action

The mechanism of action for 1,2,3,4-tetrahydroisoquinoline derivatives is diverse and depends on the specific substituents and their spatial arrangement. These compounds have been reported to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. [, , , , , , , , ]

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are highly dependent on the nature and position of substituents on the core structure. These properties can influence their solubility, stability, and ultimately their pharmacological activity. Techniques like HPLC and mass spectrometry are frequently used to analyze and characterize these compounds. [, , , ]

Applications
  • Cardiovascular diseases: Some derivatives exhibit calcium channel blocking activity, making them potential candidates for treating hypertension and other cardiovascular conditions. [, , , ]
  • Pain management: Certain compounds demonstrate antinociceptive properties, suggesting potential as analgesics. []
  • Cancer: Several derivatives have shown antitumor activity in vitro and in vivo, indicating potential as anticancer agents. [, ]
  • Neurological disorders: Some compounds modulate NMDA receptor activity, suggesting potential for treating conditions like epilepsy and Parkinson's disease. [, , ]

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including some with potential for treating stable angina and atrial fibrillation. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of a carboxylic acid group at the 1-position instead of the 3-chlorophenyl and 2-(2,4-dimethoxy-3-methylbenzyl) substituents distinguishes this compound from the target compound.
  • Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor under development for treating stable angina and atrial fibrillation. Research indicates it is primarily metabolized in the liver and exhibits extensive accumulation and long-term retention in the eyeballs of non-albino rats and the thoracic aorta of albino/non-albino rats. [, , , ]
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The significant structural difference lies in the presence of a complex [(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl-4-fluorobenzamide substituent at the 2-position of the tetrahydroisoquinoline ring in YM758, which is absent in the target compound.

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major metabolite of YM758. Studies suggest that it is secreted into urine via hOCT2/rOct2 and potentially taken up by the liver via hOCT1/rOct1. [, , , ]
  • Relevance: Like the target compound, 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, YM-252124 contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. It differs in the substituent at the 2-position, with YM-252124 having a [(3R)-piperidin-3-ylcarbonyl] group instead of the 3-chlorophenyl and 2-(2,4-dimethoxy-3-methylbenzyl) substituents present in the target compound.
  • Compound Description: YM-385459 is identified as a metabolite of YM758 in human urine, plasma, and feces. []
  • Relevance: YM-385459 and the target compound, 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, share the common 6,7-dimethoxy-tetrahydroisoquinoline structural motif. The difference lies in the additional [(5R)-5-carbonyl]piperidin-2-one group attached to the nitrogen at the 2-position in YM-385459, a structural feature absent in the target compound.

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, synthesized and characterized using NMR and X-ray diffraction, exhibits moderate antibacterial activity against a range of pathogens, including Bacillus cerus and Escherichia coli. []

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is synthesized through the cyclization of dimethylacetal under acidic conditions. []
  • Relevance: Both this compound and 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belong to the same tetrahydroisoquinoline derivative class and share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The key distinction lies in the substituents attached to the tetrahydroisoquinoline core.

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor in the synthesis of novel chiral catalysts. []
  • Relevance: This compound is structurally related to 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as they both share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key difference lies in the substituents at the 1-, 2-, and 3-positions.

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound's crystal structure was analyzed using X-ray diffraction, revealing a half-chair conformation for the piperidine ring. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The significant structural variations are in the substituents at the 1-, 2-, 3-, and 4-positions, leading to distinct molecular properties.

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 2-oxide

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction. []

1-(α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Code No. 86040)

  • Compound Description: This compound, a calcium antagonist, exists as (+) and (-) enantiomers. Research focused on resolving and quantifying these enantiomers using HPLC. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The difference lies in the substituents at the 1- and 2- positions.

(1R,3S)-N-Benzhydryl-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbothioamide

  • Compound Description: The absolute stereochemistry of this compound, determined by proton NMR spectroscopy, is R,S at the 1- and 3-positions. []

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound, characterized by a half-chair conformation of the heterocyclic ring, was determined using X-ray diffraction. []
  • Relevance: This compound and 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. They differ in the specific substituents at the 1-, 2-, and 3-positions, resulting in different stereochemistry and potentially different biological activities.

1-(3,4,5-Trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound has been identified as a potent hypotensive and bronchodilating agent, indicating potential adrenergic beta-receptor stimulating activity. []
  • Relevance: This compound and 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are both tetrahydroisoquinoline derivatives. They share a similar structure with a substituted benzyl group at the 1-position of the tetrahydroisoquinoline ring. They differ in the substitutions on the benzyl group and the presence of methoxy groups instead of hydroxy groups at positions 6 and 7 in the target compound.

1-Phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These compounds, synthesized via a multi-step process involving lithium aluminum hydride reduction, bromination, and dehydrobromination, are structurally related to a group of compounds (group A, not specified) with potential pharmacological properties. []

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound, lacking classical hydrogen bonds or π–π interactions, was analyzed using X-ray diffraction. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: This tetrahydroisoquinoline derivative demonstrates tumor-specific cytotoxicity, potentially inducing autophagy in human squamous cell carcinoma cell lines. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: This tetrahydroisoquinoline derivative exhibits tumor-specific cytotoxicity, potentially due to its molecular size. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a)

  • Compound Description: This compound was successfully synthesized using a Pummerer reaction as a key step, demonstrating the effectiveness of this synthetic route for specific tetrahydroisoquinoline derivatives. [, ]
  • Relevance: Both 14a and 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. They differ in the substituent at the 1-position, with 14a having a phenyl group while the target compound has a 3-chlorophenyl group. Additionally, the target compound has a 2-(2,4-dimethoxy-3-methylbenzyl) group at the 2-position, which is absent in 14a.

2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c)

  • Relevance: 6c and the target compound, 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The key difference lies in the substituents at the 2-position: 6c has a (1-benzyl-3-piperidyl) group, while the target compound has a 3-chlorophenyl group at the 1-position and a 2-(2,4-dimethoxy-3-methylbenzyl) group at the 2-position.

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Compound Description: This compound is synthesized using a lead tetraacetate oxidation of a specific isoquinoline enamide. This method provides an efficient route for the synthesis of tetrahydro-3-benzazepin-2-one derivatives. []

trans-N(2),3-Dimethyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, a tetrahydroisoquinoline derivative, is synthesized with high diastereoselectivity via the acid-promoted cyclization of N-(3',4'-dimethoxybenzyl)ephedrine. []

cis-N(2),3-Dimethyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, a tetrahydroisoquinoline derivative, is synthesized with high diastereoselectivity through the acid-promoted cyclization of the chromium tricarbonyl complex of N-(3',4'-dimethoxybenzyl)ephedrine. []
  • Relevance: This compound and 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The difference lies in the substituents at the 2-, 3-, and 4-positions and their stereochemical arrangement, potentially leading to distinct biological activities.

3,4-Disubstituted 1,6,7,11b-Tetrahydropyrimido[6,1‐a]isoquinolin‐2‐ones

  • Compound Description: These compounds are synthesized by reacting 1-(hydrazidomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with aromatic aldehydes or ketones. The ring closure reactions involved are stereospecific. []
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structural motif with 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They differ in the presence of a fused pyrimidinone ring system at positions 1 and 2 in the 3,4-disubstituted 1,6,7,11b-tetrahydropyrimido[6,1‐a]isoquinolin‐2‐ones, a feature absent in the target compound.

1-(2-Amino-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,8-dimethoxy-2-methylisoquinoline (IIIa)

    Thalicsimidine (XIXa)

    • Compound Description: This naturally occurring alkaloid was synthesized via a Pschorr reaction using a specific tetrahydroisoquinoline derivative as a starting material. []

    4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-isochroman-3-one

    • Compound Description: The anodic oxidation of this compound was studied to understand the influence of solvents on its coupling reactions, revealing a six-membered ring transition state in the formation of 7a,8-dihydro-3,10,11-trimethoxy-2H-phenanthro[9,8a-b]furan-2,7(5H)-dione. []

    1,2,3,4-Tetrahydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)-2-methyl-isoquinoline

    • Compound Description: This compound undergoes cyclization upon anodic oxidation to yield 1,2,3,4-tetranydro-7,10,11-tirimethoxy-3-methyl-2,8a-methanodibenzo[c,e]azocin-6-one and its 1-hydroxy derivative. This highlights a distinct reactivity compared to 2-aralkyl-1,2,3,4-tetrahydroisoquinolines. []

    1-(2´-Bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

    • Compound Description: This isoquinoline alkaloid, in conjunction with dihydroquercetin, forms a conjugate (DHQ-11) that exhibits inhibitory effects on rat liver mitochondrial calcium megachannels and lipid peroxidation induced by Fe2+/citrate. []
    • Relevance: Both F-18 and the target compound, 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The difference lies in the substituent at the 1-position, where F-18 has a 2´-bromine-4´,5´-dimethoxyphenyl group, while the target compound has a 3-chlorophenyl group. Additionally, the target compound has a 2-(2,4-dimethoxy-3-methylbenzyl) group at the 2-position, absent in F-18.

    2-(3,4-Dihydroxyphenyl)-6-(1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1N)-il)methyl-3,5,7-trihydroxychroman-4-one (DHQ-11)

    • Compound Description: This conjugate, formed from dihydroquercetin and the F-18 isoquinoline alkaloid, demonstrates inhibitory effects on rat liver mitochondrial calcium megachannels and lipid peroxidation. []

    2,4-Diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines (2-10)

    • Compound Description: This series of compounds was synthesized and evaluated as potential inhibitors of Pneumocystis carinii dihydrofolate reductase (pcDHFR) and Toxoplasma gondii dihydrofolate reductase (tgDHFR). []
    • Relevance: While these compounds do not share a direct structural similarity with 1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, they are mentioned in the context of exploring structural modifications and their impact on biological activity, particularly as dihydrofolate reductase inhibitors. The target compound, being a tetrahydroisoquinoline derivative, might offer insights into alternative scaffolds for developing novel inhibitors. [](https://www.semanticscholar.org/paper/51d462ee2e04e23c06c8c5

    Properties

    Product Name

    1-(3-chlorophenyl)-2-(2,4-dimethoxy-3-methylbenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    IUPAC Name

    1-(3-chlorophenyl)-2-[(2,4-dimethoxy-3-methylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

    Molecular Formula

    C27H30ClNO4

    Molecular Weight

    468.0 g/mol

    InChI

    InChI=1S/C27H30ClNO4/c1-17-23(30-2)10-9-20(27(17)33-5)16-29-12-11-18-14-24(31-3)25(32-4)15-22(18)26(29)19-7-6-8-21(28)13-19/h6-10,13-15,26H,11-12,16H2,1-5H3

    InChI Key

    KTJHCBQIWBTQIG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1OC)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.